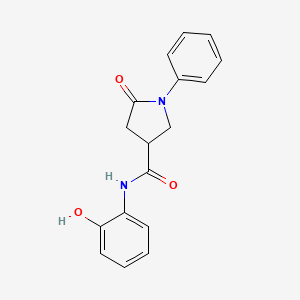

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

描述

属性

IUPAC Name |

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-15-9-5-4-8-14(15)18-17(22)12-10-16(21)19(11-12)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQDFPUOQWATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. One common method involves the use of 2-hydroxybenzaldehyde and phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the potential of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide derivatives as antimicrobial agents. The increasing resistance of Gram-positive pathogens to conventional antibiotics necessitates the development of novel compounds.

Key Findings:

- Antimicrobial Activity: A series of derivatives were synthesized and screened against multidrug-resistant bacterial and fungal pathogens. Some derivatives exhibited significant antimicrobial activity, indicating their potential as new therapeutic agents .

- Mechanism of Action: These compounds target specific bacterial pathways, disrupting cell wall synthesis and function, which is crucial for bacterial survival.

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | >128 µg/mL |

| 1b | E. coli | 64 µg/mL |

| 1c | Candida albicans | 32 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly in relation to its effects on various cancer cell lines.

Case Studies:

- Cell Line Studies: In vitro studies using A549 human pulmonary cancer cells demonstrated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 value of 10 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 1a | A549 | 10 | Cisplatin | 15 |

| 1b | HepG2 | 8 | Doxorubicin | 12 |

| 1c | MCF-7 | 7 | AraC | 9 |

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

Research Insights:

- DPPH Radical Scavenging Assay: Several derivatives were tested for their ability to scavenge DPPH radicals. Notably, one compound demonstrated antioxidant activity that was 1.5 times greater than that of ascorbic acid .

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| 1-(5-chloro-2-hydroxyphenyl) derivative | 30 |

| Ascorbic Acid | 45 |

作用机制

The mechanism of action of N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrrolidine ring provides structural stability .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Position and Bioactivity

N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Key Difference : The hydroxyl group is at the 3-position instead of the 2-position on the phenyl ring.

N-(3,5-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Key Difference : 3,5-Dichlorophenyl substituent replaces the hydroxyphenyl group.

- Impact : The electron-withdrawing chlorine atoms enhance lipophilicity, improving membrane permeability. Docking studies confirm this compound directly inhibits InhA by forming a hydrogen bond with Tyr158, a critical residue in the enzyme’s active site .

Functional Group Modifications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Key Difference : Incorporates a sulfonyl-piperazine-fluorophenyl moiety.

- Impact : This complex substituent confers antiviral activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with reported IC₅₀ = 81.8 µM and selectivity index (SI) of 0.574 . The sulfonyl group enhances solubility, while the fluorophenyl group may engage in π-π interactions with viral proteases.

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

- Key Difference : Combines a 3-chlorophenyl group with a coumarin-derived substituent.

- Molecular weight (382.8 g/mol) and bulkiness may limit blood-brain barrier penetration .

Heterocyclic Additions

1-(2-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

- Key Difference : Includes a thiadiazole ring and pyridinylmethylthio group.

- Impact : The thiadiazole ring enhances electronic interactions with target proteins, while the methoxyphenyl group balances lipophilicity. This compound’s molecular weight (441.5 g/mol ) suggests suitability for oral bioavailability .

Data Table: Structural and Functional Comparison

*Calculated from molecular formula.

生物活性

N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

This compound features a unique molecular structure that includes a pyrrolidine ring, a phenyl group, and a hydroxyphenyl group. The molecular formula is with a molecular weight of 296.32 g/mol .

Synthesis Methods:

The synthesis typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization. A common method employs 2-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid as a catalyst, heated under reflux conditions .

2. Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic potentials, including:

Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related pyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Properties:

Preliminary studies suggest that this compound may possess antimicrobial activity against multidrug-resistant pathogens. The mechanism likely involves interaction with bacterial enzymes, inhibiting their function .

Anti-inflammatory Effects:

The compound has been explored for its potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in inflammatory pathways is under investigation .

The biological mechanisms through which this compound exerts its effects include:

Enzyme Inhibition:

The compound may inhibit enzymes by binding to their active sites through hydrogen bonding facilitated by the hydroxyphenyl group. This interaction can block the enzymatic activity crucial for cancer cell proliferation and inflammation .

Antioxidant Activity:

Limited research suggests potential antioxidant properties, which could mitigate oxidative stress-related damage in cells . This activity is particularly relevant in preventing conditions associated with oxidative stress.

4. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-hydroxyphenyl)acetamide | Hydroxyphenyl group only | Limited anti-inflammatory properties |

| 2-(2-hydroxyphenyl)oxazole | Hydroxyphenyl group with oxazole | Antimicrobial properties |

The presence of both hydroxyphenyl and pyrrolidine groups in this compound allows for a broader range of chemical interactions compared to similar compounds .

5. Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

Case Study 1: Anticancer Efficacy

A study demonstrated that specific derivatives significantly reduced the viability of A549 cells compared to standard treatments like cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Research on related compounds showed promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial potency .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React N'-arylidene intermediates (e.g., aryl hydrazides) with succinic anhydride in refluxing p-xylene (~5–7 hours) to form the pyrrolidinone core. This method typically yields 60–75% after recrystallization (ethanol) .

- Route 2 : Use EDC·HCl and HOBt·H₂O for amide bond formation between activated carboxylic acids and amines, followed by cyclization under acidic conditions .

- Optimization :

- Prolonged reflux (>8 hours) reduces yield due to side reactions.

- Substituents on the aryl group (e.g., electron-withdrawing groups) improve cyclization efficiency by stabilizing intermediates .

Q. How can structural characterization be systematically performed for this compound?

- Key Techniques :

- NMR : Assign peaks for the pyrrolidinone carbonyl (δ ~170–175 ppm in ¹³C NMR) and hydroxyl proton (δ ~9–10 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding between the 2-hydroxyphenyl group and the carbonyl oxygen (bond angles ~120°) .

- HPLC-Purity : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Q. What solvent systems are optimal for recrystallization to ensure high crystallinity?

- Ethanol or ethanol/water mixtures (1:1 v/v) yield needle-like crystals suitable for diffraction studies. Avoid DMSO due to strong hydrogen-bonding interference .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., methoxy) on the phenyl ring enhance metabolic stability by reducing oxidative degradation .

- Fluorine substitution (e.g., 4-fluorophenyl) improves membrane permeability (logP reduction by ~0.5 units) but may reduce target binding affinity .

- Experimental Design :

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) for derivatives with varying substituents .

Q. What mechanisms underlie the compound’s fluorescence properties, and how can they be exploited for cellular imaging?

- Mechanism :

- The 2-hydroxyphenyl group enables intramolecular proton transfer (ESIPT) , producing dual emission bands (~450 nm and ~550 nm) .

- Application :

- Modify the pyrrolidinone core with polar groups (e.g., sulfonate) to enhance water solubility for live-cell imaging .

Q. How can computational modeling predict metabolic stability and toxicity?

- In Silico Tools :

- Use CYP450 metabolism prediction (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., N-dealkylation of the pyrrolidinone ring) .

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to prioritize derivatives with lower clearance rates .

Q. What crystallographic data reveal about polymorphic forms and their stability?

- Findings :

- The orthorhombic P2₁2₁2₁ space group is most common, with intermolecular hydrogen bonds (O–H···O=C) stabilizing the lattice .

- Stability Testing :

- Expose polymorphs to accelerated aging (40°C/75% RH). Form I (needle crystals) shows <2% degradation after 4 weeks, while Form II (platelets) degrades by ~8% .

Q. How do conflicting solubility data in DMSO vs. aqueous buffers impact assay reproducibility?

- Resolution :

- Pre-dissolve the compound in DMSO (final concentration ≤0.1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。